![molecular formula C18H9ClN2O5 B2562913 3-(3-(苯并[d][1,3]二氧杂环戊烯-5-基)-1,2,4-恶二唑-5-基)-6-氯-2H-色烯-2-酮 CAS No. 892754-30-2](/img/structure/B2562913.png)

3-(3-(苯并[d][1,3]二氧杂环戊烯-5-基)-1,2,4-恶二唑-5-基)-6-氯-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

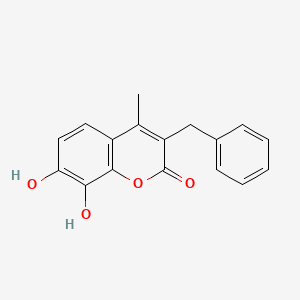

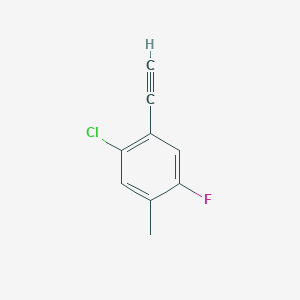

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, and a 6-chloro-2H-chromen-2-one group. These groups are common in many bioactive compounds and could potentially contribute to the biological activity of the compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through condensation reactions or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating methoxy groups on the benzo[d][1,3]dioxol-5-yl group could potentially increase the electron density on the aromatic ring, which could influence its reactivity .科学研究应用

- 这种核心结构在天然来源中的存在及其在创造生物活性化合物方面的多功能性使其成为进一步研究和药物开发的有希望的目标 .

- 研究人员已经探索了该化合物的衍生物的潜在抗癌活性。 例如,已合成并评估了包含该核心结构的1-苯并[1,3]二氧杂环戊烯-5-基-吲哚,以对抗前列腺癌、胰腺癌和急性癌细胞系 .

- 虽然不天然存在,但这种化合物是化学合成的,并打算用于特定类别的食品中的调味剂。 但是,不建议将其用于饮料 .

抗癌特性

调味剂

总之,该化合物引人入胜的结构为癌症治疗、风味增强、药物开发等领域的科研开辟了道路。其多功能性继续激励着跨多个学科的科学研究。 🌟

作用机制

Target of Action

Similar compounds have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It has been observed that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

生化分析

Biochemical Properties

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclooxygenase (COX) and various kinases, leading to the modulation of their activity. The benzodioxole moiety is known to enhance binding affinity to these enzymes, resulting in potent inhibitory effects. Additionally, 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

The effects of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. The compound’s interaction with kinases and transcription factors leads to alterations in gene expression profiles, affecting pathways involved in cell growth and survival. Moreover, 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one can modulate metabolic pathways by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production .

Molecular Mechanism

At the molecular level, 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding is facilitated by the compound’s structural features, which allow it to form stable interactions with amino acid residues. Additionally, the compound can act as an allosteric modulator, altering the conformation of enzymes and affecting their catalytic activity. Furthermore, 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under physiological conditions, maintaining its activity over extended periods. It is susceptible to degradation under acidic or basic conditions, which can affect its efficacy. Long-term studies have shown that continuous exposure to 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one can lead to adaptive cellular responses, including changes in gene expression and metabolic reprogramming .

Dosage Effects in Animal Models

The effects of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one in animal models vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit enzymes such as hexokinase and pyruvate dehydrogenase, leading to a decrease in glycolytic flux and a shift towards oxidative metabolism. Additionally, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other xenobiotics and endogenous compounds. These interactions can result in changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it interacts with various biomolecules. In the cytoplasm, it can inhibit cytosolic enzymes and signaling proteins. In the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes. In the mitochondria, it can affect metabolic processes by inhibiting key enzymes involved in oxidative phosphorylation. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

属性

IUPAC Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-chlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9ClN2O5/c19-11-2-4-13-10(5-11)6-12(18(22)25-13)17-20-16(21-26-17)9-1-3-14-15(7-9)24-8-23-14/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNMAJOPGUOPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(1-Bromo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B2562830.png)

![2-(furan-2-yl)-8-methoxy-3-pentyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2562831.png)

![2-[1-(2-Oxo-1H-pyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2562832.png)

![N-ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2562836.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2562839.png)

![(Z)-2-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2562841.png)

![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)